![molecular formula C11H11NO3 B13070433 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol This compound is known for its unique structure, which includes a methyl group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core
Preparation Methods
The synthesis of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves several steps. One common synthetic route includes the reaction of 2-methyl-4-nitrobenzoic acid with propargyl alcohol in the presence of a base to form the corresponding propargyl ether. This intermediate is then reduced to the amino derivative using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of chemical probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore, the compound can undergo UV light-induced covalent modification of a biological target. This process involves the formation of a covalent bond between the compound and the target molecule, leading to potential downstream applications via the alkyne tag .
Comparison with Similar Compounds
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid can be compared with similar compounds such as:
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound also contains a prop-2-yn-1-yloxy group and is used for chemical probe synthesis.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound includes a PEGylated amine linker and is used for UV light-induced covalent modification of biological targets. The uniqueness of this compound lies in its specific structure and functional groups, which provide distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methyl-4-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-12-9-4-5-10(11(13)14)8(2)7-9/h1,4-5,7,12H,6H2,2H3,(H,13,14) |
InChI Key |
AEVHBCUGXBRSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NOCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



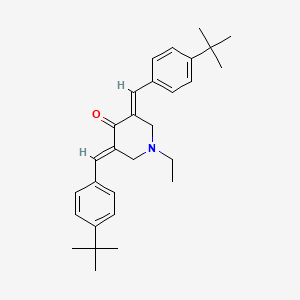
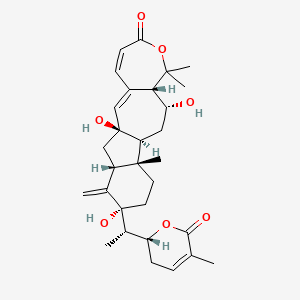

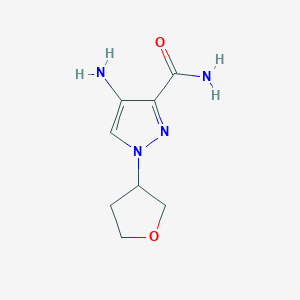
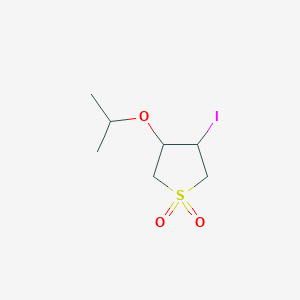

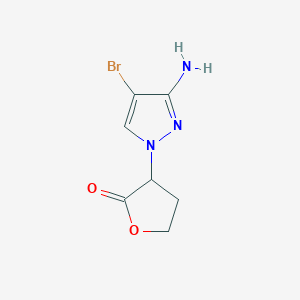
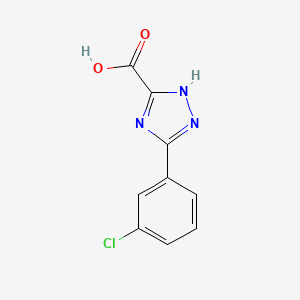
![2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13070421.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
